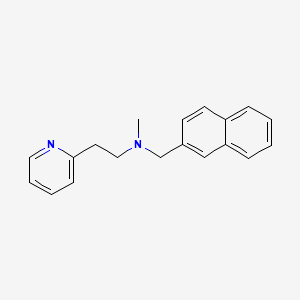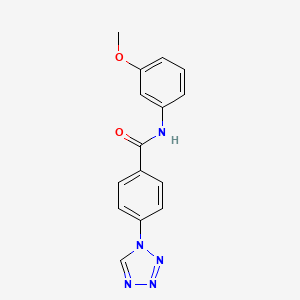![molecular formula C11H5F6N3OS B5644727 N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5644727.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide involves several key steps, including scaffold hopping from known inhibitors to identify potent inhibitors of the canonical NF-κB pathway. For example, Pippione et al. (2017) applied scaffold hopping to IMD-0354, identifying a novel inhibitor of the NF-κB pathway with a structure related to the compound of interest, highlighting the synthetic approaches and the importance of the chemical structure in biological activity (Pippione et al., 2017).
Molecular Structure Analysis
The molecular structure of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide has been analyzed through various techniques, including X-ray crystallography, NMR, and IR spectroscopy. For instance, studies on similar thiadiazole derivatives provide insights into the molecular interactions and structural characteristics crucial for their biological activities and chemical properties, as reported by Dong and Wang (2005) (Dong & Wang, 2005).
Chemical Reactions and Properties
This compound undergoes specific chemical reactions based on its functional groups, including carboxamide and thiadiazole moieties. The chemical reactivity and interactions, such as with the NF-κB signaling pathway, are pivotal for understanding its potential uses and biological significance. Research by Palanki et al. (2000) on the structure-activity relationship of similar compounds emphasizes the importance of specific substituents and structural features in modulating chemical properties and biological activity (Palanki et al., 2000).
Scientific Research Applications
1. Oncology and NF-κB Signaling
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide derivatives have been studied for their role in inhibiting the NF-κB signaling pathway, a crucial target in oncology. For instance, a novel inhibitor identified through scaffold hopping was found to be a potent inhibitor of the canonical NF-κB pathway, highlighting its potential in cancer therapy (Pippione et al., 2017).
2. Antimicrobial and Antituberculosis Activities
Research has also demonstrated the antimicrobial properties of derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide. Certain derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus and activity against Mycobacterium tuberculosis, comparable to that of rifampicin (Bąk et al., 2020).
3. Inhibitors of Gene Expression
These compounds have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, relevant to various diseases including cancer. Structure-activity relationship studies have been conducted to improve their potential oral bioavailability (Palanki et al., 2000).
4. Immunosuppressive Effects
Derivatives like BTP2 have shown potent inhibition of Ca2+ influx and interleukin-2 production in lymphocytes, indicating their potential as immunosuppressive compounds (Takezawa et al., 2006).
5. Anticancer Activity
Synthesized thiadiazoles, including derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, have been evaluated for their cytotoxicity against human cancer cell lines, showing potent activity in some cases (Kumar et al., 2011).
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3OS/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)19-9(21)8-4-18-22-20-8/h1-4H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVFCFYRRUJZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=NSN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5644655.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5644676.png)
![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)
![8-[(4-fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5644691.png)
![1-{6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5644703.png)
![3-[(2-carboxyethyl)amino]-2-naphthoic acid](/img/structure/B5644709.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5644719.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5644723.png)

![5-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5644759.png)